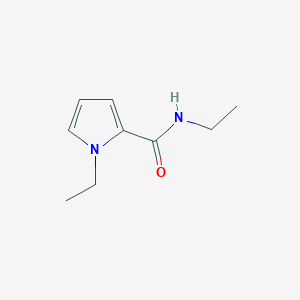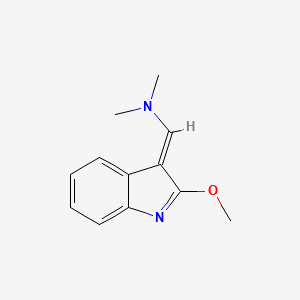
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. MLN4924 is a potent inhibitor of the NEDD8-activating enzyme (NAE), which plays a critical role in the regulation of protein degradation via the ubiquitin-proteasome system.
作用机制
NAE is responsible for the activation of NEDD8, a small ubiquitin-like protein that plays a critical role in the regulation of protein degradation via the ubiquitin-proteasome system. The inhibition of NAE by N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the unfolded protein response and subsequent apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to induce apoptosis in cancer cells through the activation of the unfolded protein response. In addition, N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
One of the advantages of N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide is its potency and specificity for NAE inhibition. N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to be effective in inhibiting the growth of a wide range of cancer cell lines, making it a promising candidate for cancer treatment. However, N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has also been shown to have off-target effects, which may limit its clinical application.
未来方向
For N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide research include the development of more potent and selective NAE inhibitors, the identification of biomarkers that can predict the response to N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide treatment, and the investigation of the potential use of N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in combination with other cancer therapies. In addition, the role of NAE in other cellular processes, such as DNA damage response and immune regulation, is an area of active research.
合成方法
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide was first synthesized by Millennium Pharmaceuticals, Inc. The synthesis method involves the reaction of 3-chloro-2-methylphenylisocyanate with 2-hydroxybenzaldehyde to form the isoxazole ring, followed by the addition of a carboxamide group to the nitrogen atom of the isoxazole ring. The final product is obtained after purification using column chromatography.
科学研究应用
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of NAE by N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the unfolded protein response and subsequent apoptosis in cancer cells. N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to be effective in inhibiting the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-10-12(18)6-4-7-13(10)19-17(22)14-9-16(23-20-14)11-5-2-3-8-15(11)21/h2-9,21H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLKYLLECOHLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NOC(=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5971014.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B5971025.png)
![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B5971035.png)


![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}nicotinamide](/img/structure/B5971051.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5971058.png)
![2-[(4-methylphenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971062.png)
![5-(3,4-dichlorophenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5971084.png)
![3-(4-fluorophenyl)-7-(3-hydroxypropyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5971088.png)
![2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1-(2,5-difluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971101.png)
![5-{1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5971102.png)
